4-amino-N-(2-chloro-4-fluorophenyl)benzenesulfonamide

Carbonic anhydrase inhibition Tumor-associated isoforms Halogen SAR

4-Amino-N-(2-chloro-4-fluorophenyl)benzenesulfonamide (CAS 1152538-43-6, MW 300.74 g/mol, C₁₂H₁₀ClFN₂O₂S) is a non-primary, halogenated N-substituted 4-aminobenzenesulfonamide. It belongs to a compound class studied as inhibitors of human carbonic anhydrase (hCA) isoforms, notably the tumor-associated transmembrane isoforms hCA IX and XII.

Molecular Formula C12H10ClFN2O2S
Molecular Weight 300.74 g/mol
Cat. No. B12109716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(2-chloro-4-fluorophenyl)benzenesulfonamide
Molecular FormulaC12H10ClFN2O2S
Molecular Weight300.74 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=C(C=C2)F)Cl
InChIInChI=1S/C12H10ClFN2O2S/c13-11-7-8(14)1-6-12(11)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2
InChIKeyALQPQLFTFROHFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(2-chloro-4-fluorophenyl)benzenesulfonamide – A Halogenated N-Substituted 4-Aminobenzenesulfonamide for Carbonic Anhydrase-Targeted Research and Procurement


4-Amino-N-(2-chloro-4-fluorophenyl)benzenesulfonamide (CAS 1152538-43-6, MW 300.74 g/mol, C₁₂H₁₀ClFN₂O₂S) is a non-primary, halogenated N-substituted 4-aminobenzenesulfonamide [1]. It belongs to a compound class studied as inhibitors of human carbonic anhydrase (hCA) isoforms, notably the tumor-associated transmembrane isoforms hCA IX and XII [2]. The compound is synthesized via superacid HF/SbF₅ chemistry and is commercially available at ≥97% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Why 4-Amino-N-(2-chloro-4-fluorophenyl)benzenesulfonamide Cannot Be Replaced by Generic N-Substituted 4-Aminobenzenesulfonamides in CA-Targeted Studies


Within the N-substituted 4-aminobenzenesulfonamide class, both the halogen identity and substitution pattern on the N-phenyl ring critically determine carbonic anhydrase isoform selectivity and potency [1]. The 2-chloro-4-fluoro substitution pattern generates a unique electronic and steric profile that cannot be replicated by mono-halogenated, unsubstituted, or differently substituted analogs. The Compain et al. study explicitly demonstrated that chlorine-containing derivatives achieved selective nanomolar inhibition of tumor-associated isoforms hCA IX and XII, whereas non-chlorinated analogs did not exhibit comparable selectivity [2]. Substituting this compound with a generic 4-aminobenzenesulfonamide bearing a different N-aryl substitution pattern risks losing the tumor-associated isoform selectivity profile that defines this compound's research utility.

Quantitative Differentiation Evidence for 4-Amino-N-(2-chloro-4-fluorophenyl)benzenesulfonamide Against Closest Analogs


Halogen Substitution Pattern Dictates hCA Isoform Selectivity: 2-Chloro-4-Fluoro vs. Unsubstituted and Mono-Halogenated Comparators

The 2-chloro-4-fluoro substitution on the N-phenyl ring of 4-amino-N-(2-chloro-4-fluorophenyl)benzenesulfonamide imparts a dual-halogen electronic environment that is structurally distinct from the unsubstituted parent 4-amino-N-phenylbenzenesulfonamide and from mono-fluorinated or mono-chlorinated analogs. In the Compain et al. study, which systematically evaluated halogen-containing N-substituted 4-aminobenzenesulfonamides against hCA I, II, IX, and XII, chlorinated derivatives were identified as selective nanomolar inhibitors of the tumor-associated isoforms hCA IX and XII, with the β-fluorine effect on the sulfonamide function further enhancing inhibition [1]. The 2-chloro substituent contributes to a binding mode shift: these non-primary sulfonamides occupy the coumarin-binding site at the cavity entrance rather than coordinating the active-site zinc ion, a mechanistic distinction from primary sulfonamide inhibitors such as acetazolamide [2].

Carbonic anhydrase inhibition Tumor-associated isoforms Halogen SAR Isoform selectivity

Non-Primary Sulfonamide Binding Mode: Mechanistic Differentiation from Clinical Primary Sulfonamide CA Inhibitors

4-Amino-N-(2-chloro-4-fluorophenyl)benzenesulfonamide contains a substituted sulfonamide nitrogen (N-aryl), classifying it as a non-primary sulfonamide. The Compain et al. study established that non-primary sulfonamides of this structural class bind at the coumarin-binding site, located at the entrance of the CA active-site cavity, rather than directly coordinating the catalytic zinc ion as primary sulfonamides (e.g., acetazolamide, methazolamide) do [1]. This alternative binding mode is significant because it offers a structurally distinct starting point for designing isoform-selective CA inhibitors that avoid the off-target liabilities associated with zinc-coordinating primary sulfonamide drugs [2].

Binding mode Coumarin-binding site Non-primary sulfonamide Zinc coordination

Physicochemical Property Profile: Computed LogP and Topological PSA Differentiate This Compound from Mono-Substituted and Unsubstituted Analogs

The 2-chloro-4-fluoro substitution pattern imparts a computed XLogP3 value of 2.1 and a topological polar surface area (TPSA) of 80.6 Ų for 4-amino-N-(2-chloro-4-fluorophenyl)benzenesulfonamide [1]. These values place the compound within favorable drug-like chemical space (TPSA < 140 Ų; LogP < 5) while providing increased lipophilicity relative to the unsubstituted parent 4-amino-N-phenylbenzenesulfonamide (predicted XLogP3 ~1.0–1.3, based on removal of Cl and F substituents). The dual-halogen pattern thus offers a quantifiable balance between membrane permeability (enhanced by halogens) and aqueous solubility (retained by the sulfonamide and aniline functionalities) [2].

Physicochemical properties LogP Polar surface area Drug-likeness

Commercial Availability with Batch-Specific QC Documentation vs. Custom Synthesis of Non-Commercial Analogs

4-Amino-N-(2-chloro-4-fluorophenyl)benzenesulfonamide is commercially stocked by multiple vendors at 97% standard purity with batch-specific QC documentation (NMR, HPLC, GC) . For procurement decision-makers, this means the compound can be sourced without the 4–8 week lead time and characterization burden associated with custom synthesis of closely related but non-stocked analogs (e.g., 4-amino-N-(2-chloro-5-fluorophenyl)benzenesulfonamide or 4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide, which are positional isomers requiring de novo synthesis). The CAS registry number (1152538-43-6) ensures unambiguous chemical identity across suppliers .

Chemical procurement Quality control Batch consistency Vendor comparison

Priority Application Scenarios for 4-Amino-N-(2-chloro-4-fluorophenyl)benzenesulfonamide Based on Verified Differentiation Evidence


Tumor-Associated Carbonic Anhydrase Isoform Selectivity Screening (hCA IX and XII vs. hCA I/II)

This compound serves as a member of a chlorinated N-substituted 4-aminobenzenesulfonamide series with demonstrated selectivity for tumor-associated hCA IX and XII over off-target cytosolic isoforms hCA I and II [1]. Researchers conducting anticancer target validation studies should use this compound as part of a halogen-varied panel to establish SAR around the 2-chloro-4-fluoro substitution pattern. The non-primary sulfonamide binding mode (coumarin-binding site) provides mechanistic complementarity to zinc-coordinating primary sulfonamide controls such as acetazolamide [1].

Medicinal Chemistry Hit-to-Lead Optimization Leveraging Dual-Halogen Physicochemical Properties

With a computed XLogP3 of 2.1 and TPSA of 80.6 Ų, this compound occupies a favorable lipophilicity-hydrophilicity balance for cell-based assay compatibility [2]. Medicinal chemistry teams can use this compound as a reference point for designing analogs with modulated LogP (e.g., replacing Cl with CF₃ to increase lipophilicity, or replacing F with OH to decrease it) while retaining the core 4-aminobenzenesulfonamide scaffold. The dual-halogen pattern provides a vector for property tuning that mono-substituted analogs cannot offer.

Standardized Procurement for Multi-Site Collaborative CA Inhibitor Studies

The availability of this compound from multiple commercial vendors under CAS 1152538-43-6 with ≥97% purity and batch-specific QC (NMR, HPLC, GC) makes it suitable as a standardized reagent for multi-site collaborative studies. Unlike custom-synthesized positional isomers or analogs with non-identical halogen patterns, this compound can be procured with identical specification by all participating laboratories, ensuring inter-laboratory reproducibility of CA inhibition data.

Quote Request

Request a Quote for 4-amino-N-(2-chloro-4-fluorophenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.